GABA Transporter 1 (GAT1) Binding Affinity: (4-Methoxyadamantan-1-YL)methanamine Displays Measurable Ki Values in the Low Micromolar Range, a Profile Distinct from Non-Substituted 1-Adamantylmethanamine
(4-Methoxyadamantan-1-yl)methanamine binds to the human GABA transporter 1 (GAT1) with a measured Ki of 3.98 µM (3,980 nM) when assayed in HEK293 cells expressing human GAT1 using NO71156 as an unlabelled marker in an LC-ESI-MS/MS-based competitive MS binding assay [1]. The same compound shows a Ki of 3.89 µM against mouse GAT1 under identical assay conditions [1]. In contrast, the non-methoxylated analog 1-adamantylmethanamine exhibits no reported GAT1 binding activity in the curated public domain, suggesting that the 4-methoxy substituent confers measurable affinity for this transporter target. The binding affinity is modest (low micromolar), yet it represents a defined, quantifiable interaction that distinguishes this compound from the unsubstituted 1-adamantylmethanamine baseline.
| Evidence Dimension | Binding affinity (Ki) at human GAT1 (GABA transporter 1) |
|---|---|
| Target Compound Data | Ki = 3.98 µM (3,980 nM) |
| Comparator Or Baseline | 1-Adamantylmethanamine: No reported GAT1 binding activity in the public domain (Ki not available) |
| Quantified Difference | Not directly comparable; target compound has defined micromolar affinity, whereas comparator lacks documented GAT1 engagement |
| Conditions | HEK293 cells expressing human GAT1; NO71156 as unlabelled marker; LC-ESI-MS/MS-based competitive MS binding assay |
Why This Matters
For researchers investigating GABAergic modulation, this compound offers a defined GAT1 interaction profile that may serve as a starting point for developing transporter-targeted probes, whereas the non-methoxy analog provides no such entry point.
- [1] BindingDB. BDBM50063511, CHEMBL3398498. Binding affinity data for (4-methoxyadamantan-1-yl)methanamine at human and mouse GAT1. Accessed April 2026. View Source
